

Introduction: The Unique Profile of a Strained Allylic Alcohol

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Compound of Interest

Compound Name: *(R,E)-Cyclooct-2-enol*

Cat. No.: B12944117

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(R,E)-Cyclooct-2-enol is a fascinating and synthetically valuable molecule that occupies a unique niche in modern organic chemistry and chemical biology. Its structure, featuring an eight-membered carbon ring with a trans (E)-configured double bond, an allylic alcohol moiety, and a defined (R)-stereocenter, imbues it with a distinct combination of high reactivity and functional versatility. The inherent ring strain of the trans-double bond within the medium-sized ring makes it an exceptionally reactive dienophile, particularly in bioorthogonal "click chemistry" reactions.^{[1][2]} This property has positioned it as a key building block for applications ranging from bioconjugation and cellular imaging to advanced drug delivery systems.^{[1][3]}

The hydroxyl group provides a convenient chemical handle for attaching a wide array of molecules, while the stereochemistry allows for the construction of complex, enantiomerically pure targets. However, the very strain that drives its useful reactivity also introduces inherent instability. A comprehensive understanding of the delicate balance between the reactivity and stability of **(R,E)-Cyclooct-2-enol** is therefore paramount for its effective storage, handling, and deployment in research and development settings. This guide provides a detailed exploration of its chemical behavior, supported by field-proven protocols and mechanistic insights.

I. The Landscape of Reactivity: Harnessing Ring Strain and Functionality

The reactivity of **(R,E)-Cyclooct-2-enol** is dominated by two key features: the strained trans-alkene and the nucleophilic/electrophilic nature of the allylic alcohol.

The Strained Alkene: A Spring-Loaded Reaction Partner

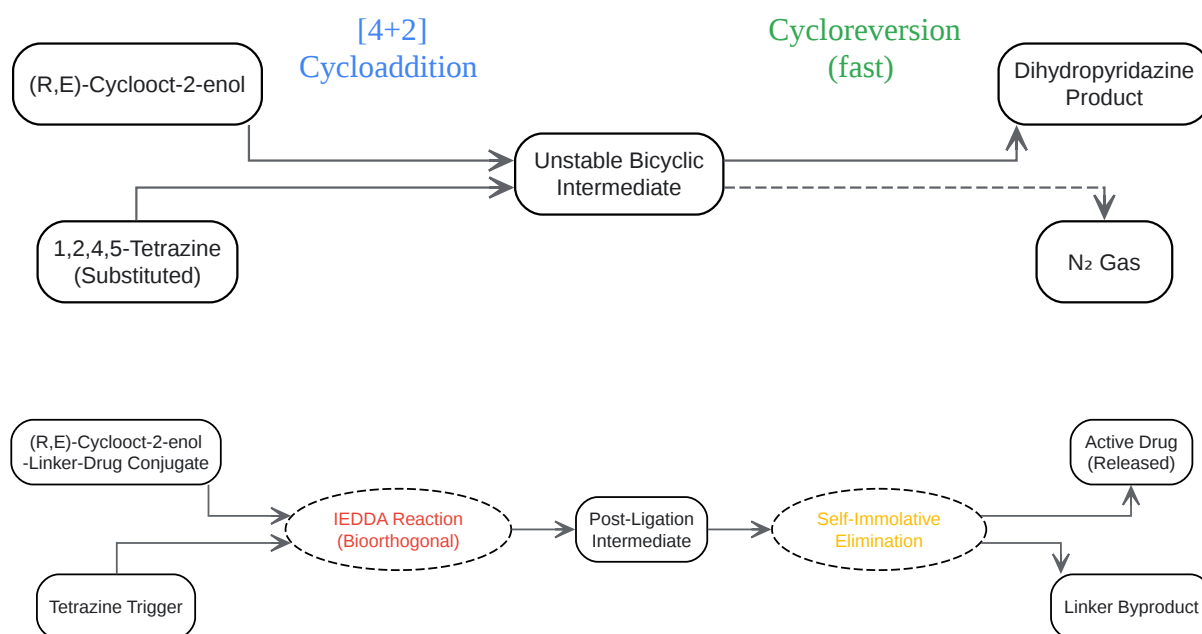
The primary driver of **(R,E)-Cyclooct-2-enol**'s utility is the significant ring strain associated with the trans-double bond. This strain lowers the activation energy for reactions that relieve it, leading to exceptionally fast kinetics, often without the need for catalysts.

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition

The most prominent application of this molecule is its rapid, catalyst-free reaction with 1,2,4,5-tetrazine derivatives in an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.^{[1][2]}

This reaction is a cornerstone of bioorthogonal chemistry due to its high speed and selectivity, proceeding cleanly in complex biological environments.^[1]

The reaction proceeds via a [4+2] cycloaddition to form an unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction (cycloreversion) to release dinitrogen gas (N₂) and form a stable dihydropyridazine product.



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Conceptual Workflow for "Click-to-Release" Drug Delivery.

II. Stability Profile: Managing an Energetic Molecule

The high ring strain of **(R,E)-Cyclooct-2-enol** makes it susceptible to various degradation pathways. Proper handling and storage are critical to ensure its integrity and performance.

Thermal Stability

trans-Cyclooctenes are significantly higher in energy than their cis counterparts and can undergo thermal isomerization. [4] While specific data for **(R,E)-Cyclooct-2-enol** is sparse, studies on related trans-cyclooctenol derivatives provide valuable insights. For example, certain diastereomers of cyclooct-4-enol show high fidelity (>95%) when stored neat at 30°C for 3 days, indicating reasonable short-term thermal stability. [5] However, prolonged exposure to elevated temperatures can lead to degradation. Linalool, a structurally related acyclic tertiary allylic alcohol, is known to undergo dehydroxylation and cyclization at high temperatures. [6]

Oxidative Stability

The electron-rich double bond is susceptible to oxidation. While the specific conformation of the cyclooctene ring can disfavor allylic C-H abstraction by radical species, thereby reducing certain side-reactions, oxidation remains a concern. [4][7] Highly unsaturated molecules are generally prone to oxidation, which can be initiated by light, heat, or trace metal impurities. [8] For highly strained systems like cyclooctynes, protection from atmospheric oxygen is recommended to prevent degradation. [9]

Stability in Solution

The choice of solvent and the pH of the medium can significantly impact stability.

- Solvents: Studies have shown that some trans-cyclooctenol derivatives exhibit excellent stability in methanol (>99% fidelity after 7 days at 25°C). [5] In contrast, stability in aqueous buffers can be lower (e.g., 69% fidelity after 3 days in phosphate-buffered D₂O). [5]* pH: The stability of molecules with alcohol and alkene functionalities can be pH-dependent. [10] Strongly acidic conditions could facilitate hydration of the double bond or dehydration of the alcohol, while strongly basic conditions could promote other side reactions. Neutral or near-neutral pH is generally preferred.

Recommended Storage and Handling

To maximize shelf-life and ensure experimental reproducibility, the following conditions are recommended:

- Temperature: Store at low temperatures, typically in a freezer at or below -20°C. [11][12]* Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. [13]* Container: Use a tightly sealed container to prevent exposure to air and moisture. [13]

Property	Value	Reference(s)
Molecular Formula	C₈H₁₄O	[14][15]
Molecular Weight	126.20 g/mol	[14][15]
CAS Number	93301-75-8	[13]
Appearance	Solid or liquid	[13]

| Storage Temperature | Inert atmosphere, 2-8°C (short-term), -20°C (long-term) | [\[11\]](#)[\[12\]](#)
[\[13\]](#)

Table 1: Physicochemical Properties of **(R,E)-Cyclooct-2-enol**.

Compound/Condition	Duration	Temperature	Fidelity (%)	Reference
rel-(1R, 4E, pR)-Cyclooct-4-enol (Neat)	3 days	30°C	95	[5]
rel-(1R, 4E, pR)-Cyclooct-4-enol (in CD ₃ OD)	7 days	25°C	>99	[5]
s-TCO (in CD ₃ OD)	7 days	25°C	86	[5]
s-TCO (in phosphate buffer, pD 7.4)	3 days	25°C	69	[5]

Table 2: Representative Stability Data for Related trans-Cyclooctenol Derivatives. (s-TCO = ((1R,8S,9r, E)-bicyclo[6.1.0]non-4-en-9-yl)methanol).

III. Experimental Protocols & Methodologies

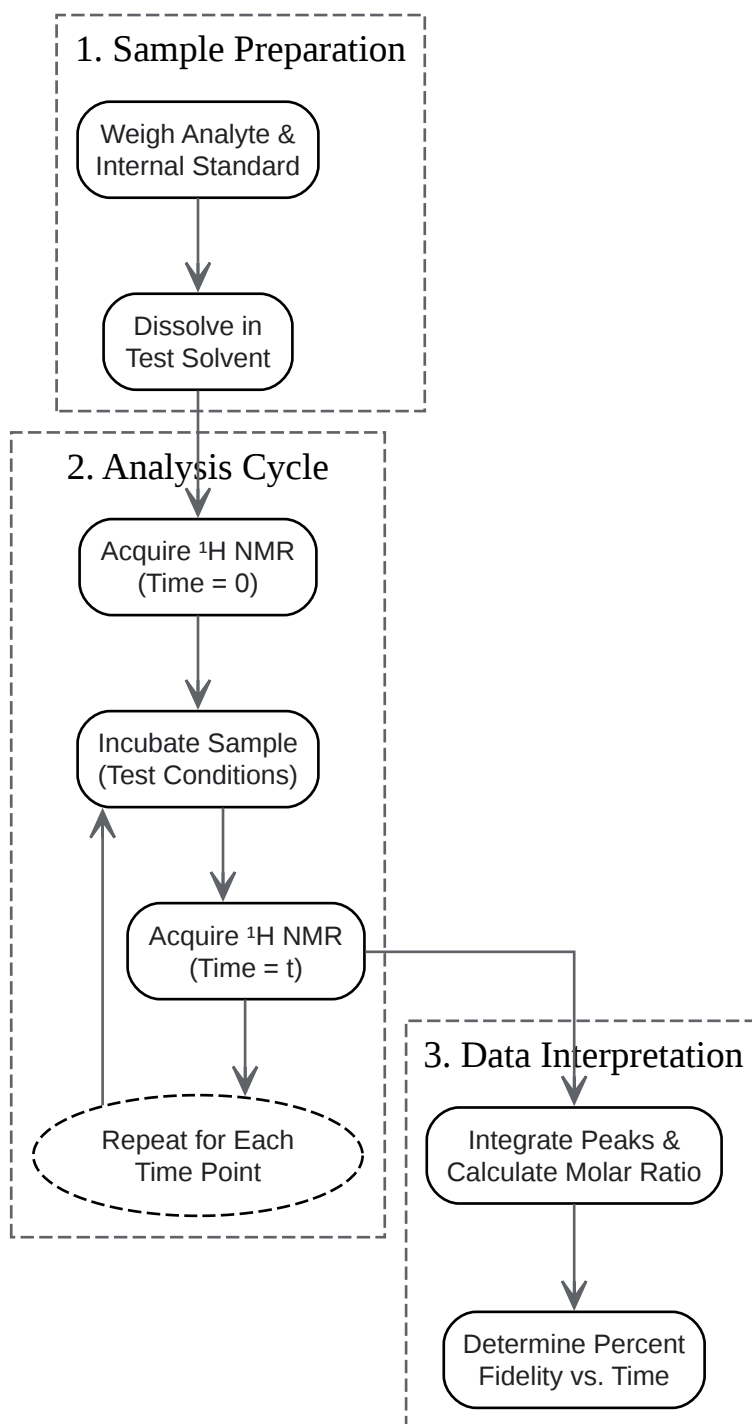
To ensure the successful application of **(R,E)-Cyclooct-2-enol**, rigorous characterization and stability assessment are essential.

Protocol 1: General Stability Assessment via ¹H NMR Spectroscopy

This protocol provides a quantitative method for assessing the stability of **(R,E)-Cyclooct-2-enol** under specific conditions (e.g., in a chosen solvent at a set temperature).

Methodology:

- **Sample Preparation:** Accurately weigh a sample of **(R,E)-Cyclooct-2-enol** (e.g., 5 mg) and a stable internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene) into a vial.
- **Dissolution:** Dissolve the mixture in a known volume of the deuterated solvent to be tested (e.g., 0.6 mL CD₃OD or buffered D₂O).
- **Initial Measurement (t=0):** Transfer the solution to an NMR tube and immediately acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5-10 seconds) is used for accurate integration.
- **Incubation:** Store the NMR tube under the desired test conditions (e.g., in a 25°C water bath).
- **Time-Point Measurements:** Acquire subsequent ¹H NMR spectra at predetermined time points (e.g., 24, 48, 72 hours).
- **Data Analysis:** For each spectrum, integrate the area of a characteristic, well-resolved peak of **(R,E)-Cyclooct-2-enol** and a peak from the internal standard. Calculate the molar ratio of the analyte to the standard at each time point. The percentage fidelity is determined by comparing this ratio to the ratio at t=0.



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Workflow for NMR-Based Stability Testing.

Protocol 2: Spectroscopic Characterization

Confirming the identity and purity of **(R,E)-Cyclooct-2-enol** before use is critical.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment. The vinyl protons of the trans-double bond and the proton on the carbon bearing the hydroxyl group will have characteristic chemical shifts and coupling constants. The spectrum for the related trans-cyclooct-4-enol shows vinyl protons in the range of δ 5.3-5.6 ppm and the CH-OH proton around δ 3.4-3.5 ppm. [2] * ^{13}C NMR: Confirms the number of unique carbon atoms and their chemical environment (alkene, alcohol-bearing, aliphatic).
- Mass Spectrometry (MS):
 - Used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) can be used to observe the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$). [16]

Conclusion and Outlook

(R,E)-Cyclooct-2-enol is a powerful molecular tool whose high reactivity, driven by ring strain, makes it indispensable for advanced applications in chemical biology and materials science. Its utility in IEDDA "click" reactions provides a robust platform for bioconjugation and the development of sophisticated stimuli-responsive systems for drug delivery. However, this inherent reactivity necessitates a disciplined and informed approach to its handling and storage to mitigate degradation. By understanding the interplay of thermal, oxidative, and solution-based stability factors, researchers can confidently leverage the full potential of this unique chiral building block. Future research will likely focus on developing next-generation derivatives with fine-tuned stability and reactivity profiles, further expanding the horizon of bioorthogonal chemistry.

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